Pyrazofurin

Vue d'ensemble

Description

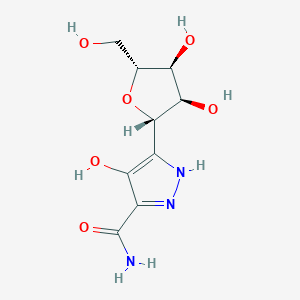

La pyrazofurine, également connue sous le nom de pyrazomycine, est un produit naturel trouvé dans la bactérie Streptomyces candidus. Il s'agit d'un analogue nucléosidique apparenté à la ribavirine et qui a démontré des propriétés antibiotiques, antivirales et anticancéreuses. Malgré son potentiel, la pyrazofurine n'a pas réussi lors des essais cliniques humains en raison de graves effets secondaires. elle continue de faire l'objet de recherches en cours en tant que médicament potentiel de dernier recours ou modèle pour des dérivés synthétiques améliorés .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La pyrazofurine et ses analogues peuvent être synthétisés à partir de dérivés d'acide β-céto ribosyle, qui sont préparés par la réaction de Wittig du D-ribose protégé avec des phosphoranes. La réaction implique les étapes suivantes :

- Réaction du 2,3-O-isopropylidène-5-O-trityl-α- et -β-D-ribose avec le 3-éthoxycarbonyl-2-oxo-propylidènetriphénylphosphorane pour donner l'éthyl 4-(2',3'-O-isopropylidène-5'-O-trityl-α- et -β-D-ribofuranosyl)-3-oxobutanoate.

- Traitement de l'ester β-céto avec de l'azoture de tosyle en présence de triéthylamine pour obtenir l'éthyl 2-diazo-4-(2',3'-O-isopropylidène-5'-O-trityl-α- et -β-D-ribofuranosyl)-3-oxobutanoate.

- Cyclisation du composé diazo avec de l'hydrure de sodium pour former l'éthyl 4-hydroxy-3-(2',3'-O-isopropylidène-5'-O-trityl-β-D-ribofuranosyl)pyrazole-5-carboxylate.

- Ammonolyse de l'ester pyrazole pour donner les amides correspondants, qui, après élimination des groupes protecteurs, donnent la pyrazofurine .

Méthodes de Production Industrielle : Les méthodes de production industrielle de la pyrazofurine ne sont pas bien documentées, probablement en raison de son succès clinique limité et de son statut de recherche en cours. Les voies synthétiques décrites ci-dessus peuvent être adaptées pour une production à plus grande échelle avec une optimisation appropriée des conditions de réaction et des procédés de purification.

Analyse Des Réactions Chimiques

Types de Réactions : La pyrazofurine subit diverses réactions chimiques, notamment :

Oxydation : La pyrazofurine peut être oxydée pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la pyrazofurine en ses formes réduites, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de pyrazofurine, améliorant potentiellement ses propriétés.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes, les agents alkylants et les nucléophiles.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels, tels que des halogènes, des groupes alkyle ou d'autres nucléophiles .

Applications de la Recherche Scientifique

La pyrazofurine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La pyrazofurine sert de modèle pour la synthèse de nouveaux analogues nucléosidiques avec des applications thérapeutiques potentielles.

Biologie : La pyrazofurine est utilisée pour étudier les mécanismes d'action et de résistance des analogues nucléosidiques dans divers systèmes biologiques.

Médecine : La pyrazofurine a été étudiée pour ses propriétés antivirales, antibiotiques et anticancéreuses. .

Mécanisme d'Action

La pyrazofurine exerce ses effets en inhibant l'enzyme orotidine 5'-monophosphate décarboxylase, qui est impliquée dans la synthèse de novo des pyrimidines. Cette inhibition perturbe la synthèse des nucléotides pyrimidiques, conduisant à l'épuisement des composants essentiels à la synthèse de l'ADN et de l'ARN. En conséquence, la pyrazofurine inhibe efficacement la prolifération cellulaire et la réplication virale. Les cibles moléculaires et les voies impliquées dans le mécanisme d'action de la pyrazofurine comprennent la voie de biosynthèse des pyrimidines et diverses enzymes cellulaires impliquées dans le métabolisme des nucléotides .

Applications De Recherche Scientifique

Pyrazofurin has a wide range of scientific research applications, including:

Chemistry: this compound serves as a template for the synthesis of novel nucleoside analogues with potential therapeutic applications.

Biology: this compound is used to study the mechanisms of nucleoside analogue action and resistance in various biological systems.

Medicine: this compound has been investigated for its antiviral, antibiotic, and anticancer properties. .

Mécanisme D'action

Pyrazofurin exerts its effects by inhibiting the enzyme orotidine 5’-monophosphate decarboxylase, which is involved in the de novo synthesis of pyrimidines. This inhibition disrupts the synthesis of pyrimidine nucleotides, leading to the depletion of essential components for DNA and RNA synthesis. As a result, this compound effectively inhibits cell proliferation and viral replication. The molecular targets and pathways involved in this compound’s mechanism of action include the pyrimidine biosynthesis pathway and various cellular enzymes involved in nucleotide metabolism .

Comparaison Avec Des Composés Similaires

La pyrazofurine est unique parmi les analogues nucléosidiques en raison de sa liaison C-glycosidique, qui relie le ribose et la base dérivée du pyrazole. Des composés similaires incluent :

Formycine A : Un autre antibiotique C-nucléosidique avec une structure et un mécanisme d'action similaires.

Ribavirine : Un analogue nucléosidique aux propriétés antivirales, apparenté à la pyrazofurine mais avec une structure et un mécanisme différents.

Showdomycine : Un antibiotique C-nucléosidique avec une structure de base différente mais des activités biologiques similaires.

Pseudouridimycine : Un antibiotique C-nucléosidique avec une structure unique et une activité antibactérienne puissante

Activité Biologique

Pyrazofurin, chemically known as 3-(-D-ribofuranosyl)-4-hydroxypyrazole-5-carboxamide, is a nucleoside analogue that has been studied for its potential antiviral and anticancer properties. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancers, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of nucleic acid synthesis. It is incorporated into RNA and interferes with the replication of RNA viruses. The compound's structural similarity to natural nucleosides allows it to compete with them during RNA synthesis, leading to the termination of viral replication.

Efficacy Against RNA Viruses

Research has demonstrated that this compound exhibits significant antiviral activity against several RNA viruses. A notable study reported that this compound inhibited the in vitro replication of various RNA viruses, including:

- Influenza virus

- Poliovirus

- Vesicular stomatitis virus (VSV)

The compound's mechanism involves the disruption of viral RNA synthesis, thereby preventing the virus from replicating effectively in host cells .

Table 1: Antiviral Efficacy of this compound

Antitumor Activity

This compound has also been investigated for its anticancer properties. Clinical trials and preclinical studies have shown its effectiveness against various cancers, particularly hematological malignancies.

Case Studies

- Clinical Trial in Solid Tumors : A phase I clinical trial evaluated this compound in patients with solid tumors at a dosage of 200 mg/m² administered weekly. The treatment was well-tolerated, with manageable side effects including nausea and mucositis. Preliminary results indicated some tumor responses, suggesting potential efficacy in solid tumors .

- Animal Studies : In animal models, this compound demonstrated significant antitumor activity against leukemia and carcinoma cell lines. Notably, it showed effective inhibition of L1210 and P388 leukemia cells in vitro, with less sensitivity observed in B16 melanoma cells .

Toxicity Profile

While this compound shows promise as an antiviral and anticancer agent, it is essential to consider its toxicity profile. Studies have reported side effects such as:

- Emesis (vomiting)

- Anorexia (loss of appetite)

- Mucositis (inflammation of the mucous membranes)

In toxicology studies on dogs, the LD50 was found to be greater than 10 mg/kg, indicating a relatively low acute toxicity level when compared to other chemotherapeutic agents .

Propriétés

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESARGFCSKSFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865565 | |

| Record name | 1,4-Anhydro-1-(3-carbamoyl-4-hydroxy-1H-pyrazol-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30868-30-5 | |

| Record name | Pyrazofurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.